molecular formula C10H14ClNO2 B2548420 5-(tert-Butyl)nicotinic acid hydrochloride CAS No. 2247102-47-0

5-(tert-Butyl)nicotinic acid hydrochloride

Cat. No.: B2548420
CAS No.: 2247102-47-0
M. Wt: 215.68
InChI Key: IJNSUDUYMOUGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butyl)nicotinic acid hydrochloride: is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a tert-butyl group attached to the 5-position of the nicotinic acid ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)nicotinic acid hydrochloride typically involves the reaction of 5-(tert-Butyl)nicotinic acid with hydrochloric acid. One common method includes the following steps:

    Starting Material: 5-(tert-Butyl)nicotinic acid.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)nicotinic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: 5-(tert-Butyl)nicotinic acid hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of nicotinic acid derivatives on cellular processes. It may also be used in the development of new drugs targeting specific biological pathways.

Medicine: The compound has potential applications in the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the formulation of coatings, adhesives, and other products.

Mechanism of Action

The precise mechanism of action of 5-(tert-Butyl)nicotinic acid hydrochloride is not fully understood. it is believed to act as a nicotinic acid receptor agonist. By binding to and activating nicotinic acid receptors, the compound can modulate various physiological processes. These receptors are involved in pathways related to lipid metabolism, inflammation, and cellular signaling.

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound, which lacks the tert-butyl group.

    Methyl Nicotinate: A methyl ester derivative of nicotinic acid.

    Ethyl Nicotinate: An ethyl ester derivative of nicotinic acid.

Comparison: 5-(tert-Butyl)nicotinic acid hydrochloride is unique due to the presence of the tert-butyl group, which can influence its chemical properties and biological activities. Compared to nicotinic acid, the tert-butyl derivative may exhibit different solubility, stability, and reactivity. The ester derivatives, such as methyl and ethyl nicotinate, differ in their ester functional groups, which can affect their pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

5-tert-butylpyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-10(2,3)8-4-7(9(12)13)5-11-6-8;/h4-6H,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNSUDUYMOUGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.